molecular formula C6H9BrClN3 B6243204 (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride CAS No. 2408937-25-5

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6243204
CAS No.: 2408937-25-5
M. Wt: 238.51 g/mol
InChI Key: QXMJPCKYQPGFRU-PGMHMLKASA-N
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Description

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H9BrClN3 and a molecular weight of 238.51 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety attached to an ethanamine group, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the bromination of pyrimidine derivatives followed by amination and subsequent formation of the hydrochloride salt. One common method involves the reaction of 5-bromopyrimidine with ®-1-aminoethane under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride results in debrominated products .

Mechanism of Action

The mechanism of action of (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity . The ethanamine group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both bromopyrimidine and ethanamine groups. This combination imparts distinct chemical and biological properties, making it valuable in research and industrial applications .

Properties

CAS No.

2408937-25-5

Molecular Formula

C6H9BrClN3

Molecular Weight

238.51 g/mol

IUPAC Name

(1R)-1-(5-bromopyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H8BrN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1

InChI Key

QXMJPCKYQPGFRU-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=N1)Br)N.Cl

Canonical SMILES

CC(C1=NC=C(C=N1)Br)N.Cl

Purity

95

Origin of Product

United States

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